Cas no 1036897-65-0 (methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate)
![methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate structure](https://www.kuujia.com/scimg/cas/1036897-65-0x500.png)
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
- 1036897-65-0
- SCHEMBL15106250
- P19185
- AKOS000319938
- PB39443
- methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
- PS-15705
- SY143100
- EN300-111178
- Methylendo-8-oxobicyclo[3.2.1]octane-3-carboxylate
- P19202
- MFCD09837132
- PB43972
- Methyl8-oxobicyclo[3.2.1]octane-3-carboxylate
- 95685-34-0
- CS-0309414
- EN300-7352830
- methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate
- Methyl (1S,5R)-8-oxobicyclo[3.2.1]octane-3-carboxylate
- SCHEMBL15106248
- MFCD31697795
- AKOS006329039
- PS-15706
-
- Inchi: 1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3
- InChI Key: WMZCFOIZQHYOKP-UHFFFAOYSA-N
- SMILES: C12C(=O)C(CC1)CC(C(OC)=O)C2
Computed Properties
- Exact Mass: 182.094294304g/mol
- Monoisotopic Mass: 182.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.4Ų
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96486-250MG |
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate |
1036897-65-0 | 97% | 250MG |
¥ 2,560.00 | 2023-04-06 | |
eNovation Chemicals LLC | D630245-500MG |
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate |
1036897-65-0 | 97% | 500mg |
$800 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96486-5G |
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate |
1036897-65-0 | 97% | 5g |
¥ 19,206.00 | 2023-04-06 | |
Enamine | EN300-7352830-2.5g |
methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate, endo |
1036897-65-0 | 95% | 2.5g |
$1370.0 | 2023-05-30 | |
Enamine | EN300-7352830-0.5g |
methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate, endo |
1036897-65-0 | 95% | 0.5g |
$546.0 | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96486-500MG |
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate |
1036897-65-0 | 97% | 500MG |
¥ 4,270.00 | 2023-04-06 | |
Enamine | EN300-7352830-0.1g |
methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate, endo |
1036897-65-0 | 95% | 0.1g |
$241.0 | 2023-05-30 | |
abcr | AB595427-500mg |
Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate; . |
1036897-65-0 | 500mg |
€1033.60 | 2024-04-20 | ||
1PlusChem | 1P01MAXU-500mg |
methylendo-8-oxobicyclo[3.2.1]octane-3-carboxylate |
1036897-65-0 | 97.00% | 500mg |
$667.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96486-1g |
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate |
1036897-65-0 | 97% | 1g |
¥6402.0 | 2024-04-26 |
methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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5. Back matter
Additional information on methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
Methyl Endo-8-Oxobicyclo[3.2.1]octane-3-carboxylate (CAS No. 1036897-65-0): An Overview of Its Structure, Synthesis, and Applications
Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS No. 1036897-65-0) is a unique and structurally complex compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its bicyclic framework and the presence of a ketone and ester functional group, offers a rich platform for exploring various chemical transformations and biological activities.
The molecular structure of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is particularly noteworthy due to its intricate three-dimensional arrangement. The bicyclo[3.2.1]octane core, which is a common motif in natural products, provides a rigid scaffold that can influence the compound's conformational stability and reactivity. The presence of the ketone group at the 8-position and the ester group at the 3-position further adds to the compound's chemical diversity and potential for functionalization.
Recent advances in synthetic chemistry have led to the development of efficient methods for the synthesis of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the bicyclic core. These methods have not only improved the yield and purity of the final product but also expanded the scope for introducing various substituents at different positions of the molecule.
In addition to its synthetic utility, methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate has shown promising biological activities that make it a valuable candidate for drug discovery and development. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways, including cancer and neurodegenerative disorders. For instance, research has shown that this compound can selectively inhibit certain kinases, which are key regulators of cellular signaling pathways.
The pharmacological properties of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate have been further explored through in vitro and in vivo studies. In cell-based assays, it has exhibited potent cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. Moreover, preliminary studies in animal models have indicated that this compound can cross the blood-brain barrier, making it a promising candidate for treating neurological conditions.
Despite its promising biological activities, further research is needed to fully understand the mechanism of action of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate. Ongoing studies are focused on elucidating its binding interactions with target proteins and identifying any off-target effects that may influence its therapeutic potential. Additionally, efforts are being made to optimize its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
In conclusion, methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS No. 1036897-65-0) represents a fascinating compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structure and diverse chemical properties make it an attractive target for further investigation and development as a novel therapeutic agent.
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